
Bragsin2
Übersicht
Beschreibung
Es hemmt die Aktivierung von Arf-GTPase, einer kleinen GTPase, die an verschiedenen zellulären Prozessen beteiligt ist, darunter Signaltransduktion, Zellmotilität und Membrantransport .
Vorbereitungsmethoden
Die Synthese von Bragsin2 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernbenzopyranstruktur. Der Syntheseweg beinhaltet typischerweise Nitrierungs-, Methoxylierungs- und Trifluormethylierungsreaktionen. Die Reaktionsbedingungen umfassen oft die Verwendung starker Säuren und Basen sowie spezifischer Katalysatoren, um die gewünschten Transformationen zu ermöglichen .
Dies kann die Optimierung der Reaktionsbedingungen, die Verwendung von Durchflussreaktoren und die Anwendung fortschrittlicher Reinigungstechniken umfassen .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Die Reduktion von this compound kann zu verschiedenen reduzierten Formen führen, abhängig von den verwendeten Reagenzien und Bedingungen.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind starke Oxidationsmittel, Reduktionsmittel und Nucleophile. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: this compound wird als Werkzeugverbindung verwendet, um die Hemmung der BRAG2-vermittelten Arf-GTPase-Aktivierung zu untersuchen.
Medizin: this compound hat potenzielle therapeutische Anwendungen in der Krebsforschung.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an die Pleckstrin-Homologie-Domäne von BRAG2 und die Lipiddoppelschicht bindet. Diese Bindung verhindert, dass BRAG2 lipophile Arf-GTPase aktiviert, wodurch die Funktion des trans-Golgi-Netzwerks gestört und verschiedene zelluläre Prozesse beeinflusst werden . Zu den beteiligten molekularen Zielen und Signalwegen gehören der Arf-GTPase-Signalweg und die Regulation von membranassoziierten Signal-Komplexen .
Vorbereitungsmethoden
The synthesis of Bragsin2 involves several steps, starting with the preparation of the core benzopyran structure. The synthetic route typically includes nitration, methoxylation, and trifluoromethylation reactions. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations .
This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques .
Analyse Chemischer Reaktionen
Bragsin2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of this compound can yield various reduced forms, depending on the reagents and conditions used.
Substitution: This compound can undergo substitution reactions, where specific functional groups are replaced by others
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Cancer Research
Bragsin2 has been studied for its potential therapeutic effects on various cancer cell lines, particularly osteosarcoma. Research indicates that this compound exhibits low toxicity towards these cells, making it a candidate for further investigation in cancer therapies.
- Case Study: Osteosarcoma Cell Lines
Membrane Trafficking Regulation
This compound has been identified as a potent inhibitor of specific GTPase pathways that regulate membrane trafficking. This regulation is crucial in understanding cancer progression and metastasis.
- Case Study: Breast Cancer Progression
- Objective : To explore the role of this compound in modulating membrane trafficking in breast cancer cells.
- Findings : The compound was shown to affect the trafficking of proteins involved in cell adhesion and invasion, suggesting that targeting these pathways could provide new therapeutic strategies for breast cancer treatment .
Cytotoxicity Results of this compound on Osteosarcoma Cell Lines
Cell Line | EC50 (µM) | Toxicity Level |
---|---|---|
U2OS | >25 | Low |
SMS-CTR | >25 | Low |
RD | >25 | Low |
Effects of this compound on Membrane Trafficking Proteins
Protein Target | Effect Observed | Implication |
---|---|---|
RAB2A | Inhibition of trafficking | Potential for reduced invasiveness |
E-cadherin | Altered localization | Impacts cell junction stability |
Wirkmechanismus
Bragsin2 exerts its effects by binding to the pleckstrin homology domain of BRAG2 and the lipid bilayer. This binding prevents BRAG2 from activating lipidated Arf GTPase, thereby disrupting the function of the trans-Golgi network and affecting various cellular processes . The molecular targets and pathways involved include the Arf GTPase signaling pathway and the regulation of membrane-associated signaling complexes .
Vergleich Mit ähnlichen Verbindungen
Bragsin2 ist einzigartig in seiner Fähigkeit, die BRAG2-vermittelte Arf-GTPase-Aktivierung selektiv und nicht-kompetitiv zu hemmen. Zu ähnlichen Verbindungen gehören andere Inhibitoren von Arf-GTPase und Nukleotid-Austauschfaktoren, wie SecinH3 und Brefeldin A. Der nicht-kompetitive Wirkmechanismus von this compound und seine spezifische Bindung an die Pleckstrin-Homologie-Domäne von BRAG2 unterscheidet es von diesen anderen Verbindungen .
Referenzen
Biologische Aktivität
Bragsin2 is a small molecule inhibitor that specifically targets the BRAG2 protein, a guanine nucleotide exchange factor (GEF) involved in the activation of Arf GTPases. This compound demonstrates significant biological activity, particularly in disrupting Arf GTPase signaling pathways, which play critical roles in various cellular processes such as vesicle trafficking, cytoskeletal dynamics, and cell proliferation. The following sections provide a detailed examination of the biological activity of this compound, including its mechanism of action, research findings, and potential applications.
This compound operates by inhibiting the nucleotide exchange process catalyzed by BRAG2. It binds non-competitively to the interface between the PH domain of BRAG2 and the lipid bilayer, preventing BRAG2 from activating lipidated Arf GTPases. This inhibition is crucial for understanding its role in cellular signaling and potential therapeutic applications.
Binding Affinity and Inhibition
- IC50 Value : The IC50 value for this compound as an inhibitor of BRAG2 is reported to be approximately 3 μM .
- Inhibition Studies : In vitro studies have shown that this compound at a concentration of 50 μM inhibits Arf GTPase activation in HeLa cells and affects the growth of specific breast cancer cell lines (SUM149 and S68) without impacting SUM159 cells, which lack adhesion molecules .
Research Findings
This compound has been studied in various contexts to elucidate its biological effects:
- Cell Viability : this compound exhibits minimal toxicity across different cell lines, suggesting its potential as a therapeutic agent without significant adverse effects on cell viability .
- Effect on Cellular Processes :
- Comparative Studies with Other Inhibitors :
Data Tables
The following table summarizes key characteristics and comparative data regarding this compound and related compounds:
Compound Name | Target Protein | Mechanism of Action | IC50 Value | Unique Features |
---|---|---|---|---|
This compound | BRAG2 | Inhibits nucleotide exchange | 3 μM | Selective inhibition; minimal toxicity |
Bragsin | BRAG1 | Inhibits nucleotide exchange | Not specified | Similar structure but targets a different isoform |
NAV-2729 | BRAG2 | Inhibits nucleotide exchange | Not specified | More potent than this compound in certain assays |
SecinH3 | ARF1 | Disrupts ARF signaling | Not specified | Different target but involved in similar pathways |
Case Study 1: Breast Cancer Research
A study investigated the effects of this compound on breast cancer cell lines, revealing that it selectively inhibited growth in SUM149 and S68 cells while having no effect on SUM159 cells. This selectivity suggests that this compound may serve as a targeted therapeutic agent for specific breast cancer subtypes characterized by altered adhesion molecule expression .
Case Study 2: Cellular Mechanisms
Research utilizing artificial membranes containing ARF GTPases demonstrated that this compound effectively inhibits BRAG2 activity on membranes enriched with PIP2, indicating its functional relevance in membrane-associated processes . This finding underscores the importance of membrane interactions in modulating GEF activity.
Eigenschaften
IUPAC Name |
6-methoxy-5-nitro-2-(trifluoromethyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO5/c1-19-7-3-2-6-9(10(7)15(17)18)5(16)4-8(20-6)11(12,13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUILHMXVGFAIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.